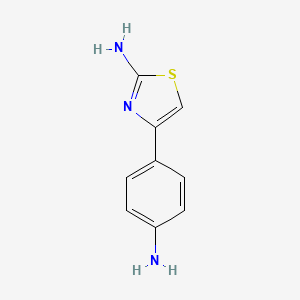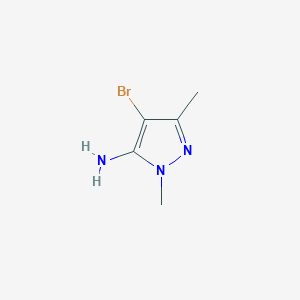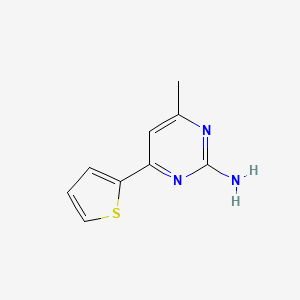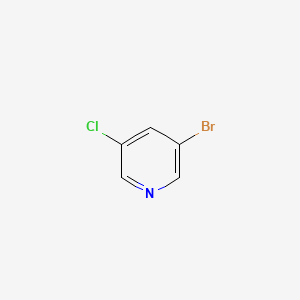
5-氨基-2,3-二氰基-1,4-萘醌
描述
5-Amino-2,3-dicyano-1,4-naphthoquinone (5-ADCN) is an organic compound with a wide range of applications in the scientific research community. It is a member of the naphthoquinone family, and is a yellow-orange crystalline solid at room temperature. 5-ADCN has been studied extensively for its potential applications in the fields of biochemistry, pharmacology, and toxicology.
科学研究应用
光学信息记录介质
5-氨基-2,3-二氰基-1,4-萘醌通过其衍生物被用于适合光学信息记录介质的染料的开发。该化合物与芳基胺的反应导致形成几种衍生物。其中一些衍生物表现出使其可用作半导体激光光学介质染料的特性 (Takagi、Matsuoka、Kubo 和 Kitao,1985)。
抗菌活性
一系列 1,4-萘醌,包括 5-氨基-2,3-二氰基-1,4-萘醌的衍生物,已显示出显着的抗菌活性。这些化合物针对一系列革兰氏阳性菌和革兰氏阴性菌进行了测试,显示出在抗生素治疗中应用的潜力 (Riffel、Medina、Stefani、Santos、Bizani 和 Brandelli,2002)。
抗癌特性
1,4-萘醌是有机合成中药用活性剂的关键构建模块。5-氨基-2,3-二氰基-1,4-萘醌的衍生物已对各种人类癌细胞系显示出有效的细胞毒活性。已发现这些化合物可诱导细胞凋亡并阻止细胞周期,表明它们作为抗癌剂的潜力 (Ravichandiran、Subramaniyan、Kim、Kim、Park、Shim 和 Yoo,2019)。
杂环萘醌衍生物的合成
杂环萘醌衍生物的合成及其抗菌活性已得到探索。这些衍生物,特别是那些含有 S、N 杂环的衍生物,在寻找新药方面很重要。一些衍生物已显示出对金黄色葡萄球菌和结核分枝杆菌的选择性抗菌活性 (Shakh、Romanenko、Slesarchuk、Syngaevsky、Kovalchuk、Bolibrukh、Karkhut、Bolibrukh、Gubytska、Komarovska-Porokhnyavets、Polovkovych 和 Novikov,2017)。
导电聚合物的电合成
5-氨基-1,4-萘醌的电氧化导致形成功能化聚合物薄膜。这些薄膜已被识别为聚(5-氨基-1,4-萘醌),一种在电子学中具有潜在应用的导电聚合物 (Pham、Piro、Bazzaoui、Hedayatullah、Lacroix、Novák 和 Haas,1998)。
作用机制
Mode of Action
It is known that naphthoquinones can interact with biological targets through redox cycling, generating reactive oxygen species (ros) that can cause oxidative stress and potentially lead to cell death .
Biochemical Pathways
Naphthoquinones, in general, are known to interfere with various cellular processes, including cellular respiration and DNA synthesis . The downstream effects of these interactions can include cell cycle arrest, apoptosis, and autophagy .
Result of Action
Naphthoquinones are generally known to induce oxidative stress, which can lead to various cellular responses, including cell cycle arrest, apoptosis, and autophagy .
安全和危害
生化分析
Biochemical Properties
5-Amino-2,3-dicyano-1,4-naphthoquinone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in redox reactions, thereby affecting cellular oxidative stress levels . The compound’s interaction with proteins often involves the formation of covalent bonds, leading to alterations in protein function and stability .
Cellular Effects
The effects of 5-Amino-2,3-dicyano-1,4-naphthoquinone on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 5-Amino-2,3-dicyano-1,4-naphthoquinone exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. The compound can act as an enzyme inhibitor, blocking the active sites of enzymes and preventing substrate binding . This inhibition can lead to a cascade of biochemical changes within the cell, ultimately affecting cellular function and viability .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Amino-2,3-dicyano-1,4-naphthoquinone in laboratory settings are crucial for its effectiveness. Over time, the compound may undergo degradation, leading to a decrease in its biological activity . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 5-Amino-2,3-dicyano-1,4-naphthoquinone vary with dosage. At low doses, the compound may exhibit therapeutic effects, such as tumor suppression and antimicrobial activity . At high doses, it can cause toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects .
Metabolic Pathways
5-Amino-2,3-dicyano-1,4-naphthoquinone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in redox reactions and cellular respiration . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of 5-Amino-2,3-dicyano-1,4-naphthoquinone within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and effectiveness .
Subcellular Localization
5-Amino-2,3-dicyano-1,4-naphthoquinone is localized in various subcellular compartments, including the mitochondria and nucleus . Its activity and function are influenced by its localization, with mitochondrial localization being associated with the induction of apoptosis and oxidative stress . Post-translational modifications and targeting signals play a role in directing the compound to specific organelles .
属性
IUPAC Name |
5-amino-1,4-dioxonaphthalene-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5N3O2/c13-4-7-8(5-14)12(17)10-6(11(7)16)2-1-3-9(10)15/h1-3H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBGDHHYNYTXFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C(=C(C2=O)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346671 | |
| Record name | 5-Amino-2,3-dicyano-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68217-29-8 | |
| Record name | 5-Amino-2,3-dicyano-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-2,3-dicyano-1,4-naphthoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main reaction described in the research papers regarding 5-Amino-2,3-dicyano-1,4-naphthoquinone?
A1: Both research papers [, ] explore the reaction of 5-Amino-2,3-dicyano-1,4-naphthoquinone with various anilines (arylamines). The papers aim to investigate the reactivity of the amino group in the 5-Amino-2,3-dicyano-1,4-naphthoquinone structure and identify the products formed during these reactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















